molecular formula C22H23N3O2 B11005680 N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11005680
M. Wt: 361.4 g/mol
InChI Key: XCDSSQAHHLEQSG-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or isoindole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of indole and isoindole moieties allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C22H23N3O2/c1-14(2)13-25-11-10-17-18(8-5-9-20(17)25)23-21(26)12-19-15-6-3-4-7-16(15)22(27)24-19/h3-11,14,19H,12-13H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

XCDSSQAHHLEQSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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